molecular formula C11H11N3O2 B2716935 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxylic acid CAS No. 1522841-47-9

3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2716935
CAS No.: 1522841-47-9
M. Wt: 217.228
InChI Key: RDAPPXKAEOJEKZ-UHFFFAOYSA-N
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Description

3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxylic acid ( 1522841-47-9) is a key synthetic intermediate in medicinal chemistry research, specifically for developing novel urate transporter 1 (URAT1) inhibitors. This pyrazole-carboxylic acid derivative serves as a critical scaffold in the design of potential therapeutic agents for hyperuricemia and hyperuricemic nephropathy . Research indicates that compounds based on this core structure demonstrate significant URAT1 inhibitory activity, which is a primary mechanism for promoting uric acid excretion and lowering serum urate levels . The molecular structure incorporates a pyridin-2-ylmethyl group at the pyrazole N1 position, a feature identified as essential for optimal binding and inhibitory potency against URAT1 . The 5-carboxylic acid functionality provides a versatile handle for further derivatization, particularly through amide bond formation with various aromatic amines to explore structure-activity relationships . This compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

5-methyl-2-(pyridin-2-ylmethyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-8-6-10(11(15)16)14(13-8)7-9-4-2-3-5-12-9/h2-6H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAPPXKAEOJEKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)O)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Pyridin-2-ylmethyl Group: This step involves the alkylation of the pyrazole ring with a pyridin-2-ylmethyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted pyrazole and pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antimalarial Activities:
Recent studies have highlighted the antimicrobial and antimalarial properties of derivatives of pyrazole compounds, including 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxylic acid. These compounds have shown effectiveness against various pathogens, making them candidates for developing new antimicrobial agents.

  • Synthesis and Characterization:
    • The compound can be synthesized using standard organic chemistry techniques, followed by characterization through methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. For instance, a study demonstrated the synthesis of a related pyrazole derivative that exhibited significant antimicrobial activity against several strains of bacteria and fungi .
  • Case Study:
    • In a recent investigation, derivatives of pyrazole were tested for their efficacy against malaria-causing parasites. The results indicated that certain modifications to the pyrazole structure enhanced activity against Plasmodium falciparum, the causative agent of malaria .

Agrochemical Applications

Fungicidal Properties:
The compound's structural features suggest potential applications in agricultural chemistry, particularly as a fungicide. Research has shown that similar pyrazole derivatives exhibit antifungal properties against various phytopathogenic fungi.

  • Structure-Activity Relationship:
    • A study focused on the synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides demonstrated that specific substitutions on the pyrazole ring could enhance antifungal activity . This understanding can be applied to this compound to optimize its fungicidal properties.

Coordination Chemistry

Lanthanoid Complexes:
The coordination chemistry involving lanthanoid metals with pyrazole derivatives has been a focus area due to their potential applications in catalysis and luminescence.

  • Complex Formation:
    • Research has shown that ligands such as this compound can form stable complexes with lanthanide ions. These complexes are being explored for their magnetic and luminescent properties .

Summary of Applications

Application AreaPotential UsesKey Findings
Medicinal ChemistryAntimicrobial & Antimalarial AgentsEffective against various pathogens; structure modifications enhance activity .
AgrochemicalsFungicidesSimilar compounds show antifungal activity; optimization possible .
Coordination ChemistryCatalysts & Luminescent MaterialsStable complexes with lanthanides; potential for new applications in diagnostics .

Mechanism of Action

The mechanism of action of 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s analogs differ primarily in substituents on the pyrazole ring and the nature of the N1-attached group. Key examples include:

Table 1: Structural Comparison of Pyrazolecarboxylic Acid Derivatives
Compound Name Substituents (Positions) Key Functional Groups CAS Number Similarity Index (if available)
3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxylic acid 3-methyl, 1-(pyridin-2-ylmethyl) Pyridine, methyl, carboxylic acid Not explicitly provided N/A
3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid 3-bromo, 1-(3-chloro-2-pyridinyl) Halogens (Br, Cl), carboxylic acid Not explicitly provided N/A
5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid 5-methyl, 1-phenyl Phenyl, methyl, carboxylic acid 63237-88-7 0.81
1-(Pyridin-2-ylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid 3-CF₃, 1-(pyridin-2-ylmethyl) Trifluoromethyl, pyridine Ref: 10-F476199 N/A
3-Methyl-1-(p-tolyl)-1H-pyrazole-5-carboxylic acid 3-methyl, 1-(p-tolyl) Methyl, p-tolyl, carboxylic acid 885-46-1 0.99

Physicochemical Properties

  • Acidity : The carboxylic acid group (pKa ~2-3) is common across all analogs. Electron-withdrawing groups (e.g., Br, Cl, CF₃) increase acidity, while methyl or aryl groups have negligible effects .
  • Solubility : The pyridin-2-ylmethyl group in the target compound likely enhances water solubility compared to phenyl or p-tolyl substituents due to the pyridine’s polarity .
  • Thermal Stability : Halogenated derivatives (e.g., 3-bromo-1-(3-chloro-2-pyridinyl) analogs) exhibit higher melting points (~200°C) due to stronger intermolecular forces, whereas methyl/pyridinylmethyl derivatives may have lower melting points .

Biological Activity

3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxylic acid, a compound with the molecular formula C11H11N3O2C_{11}H_{11}N_{3}O_{2} and a molecular weight of 217.22 g/mol, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

PropertyValue
Molecular Formula C₁₁H₁₁N₃O₂
Molecular Weight 217.22 g/mol
CAS Number 209960-82-7
Chemical Structure Structure

1. Anticancer Properties

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer activity. For instance, a review highlighted that various pyrazole compounds showed cytotoxic effects against several cancer cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The growth inhibition concentrations (GI50) for these compounds were reported to be in the micromolar range, indicating potent activity .

Table: Cytotoxic Activity of Pyrazole Derivatives

CompoundCell LineGI50 (µM)
This compoundMCF73.79
SF-26812.50
NCI-H46042.30

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Studies demonstrated that certain pyrazole compounds significantly reduced edema in animal models, comparable to standard anti-inflammatory drugs like indomethacin .

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been documented, with some compounds exhibiting activity against Gram-positive and Gram-negative bacteria. For example, derivatives similar to this compound were tested against E. coli and S. aureus, showing significant inhibition .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymes: The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Cell Cycle Arrest: Some studies suggest that pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazole derivatives against different cancer cell lines. The findings indicated that modifications in the chemical structure significantly influenced their biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Q & A

Q. What are the recommended synthetic routes for 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxylic acid, and what key reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation or coupling reactions. For example:
  • Cyclocondensation : Ethyl acetoacetate, DMF-DMA, and substituted hydrazines react under reflux, followed by hydrolysis (e.g., using NaOH) to yield the carboxylic acid derivative .
  • Catalytic Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ as a catalyst in degassed DMF/H₂O mixtures at 80–100°C for 5–8 hours can introduce aryl/heteroaryl groups .
    Key parameters include solvent choice (DMF or THF), catalyst loading (e.g., 5 mol% Pd), and reaction time. Post-synthesis purification often involves recrystallization (ethanol or toluene) or column chromatography .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridin-2-ylmethyl group) and FT-IR for carboxylic acid (–COOH) stretching (~1700 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for analogous pyrazole-carboxylic acids .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z calculated for C₁₁H₁₂N₃O₂: 218.0925) .

Q. What are the solubility properties and formulation considerations for this compound?

  • Methodological Answer :
  • Solubility : Polar aprotic solvents (DMF, DMSO) are optimal due to the carboxylic acid and pyridine groups. Limited solubility in water (pH-dependent) can be improved via salt formation (e.g., sodium or ammonium salts) .
  • Formulation : For biological assays, prepare stock solutions in DMSO (≤10% v/v) to avoid precipitation. Lyophilization is recommended for long-term storage .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • Use PPE (gloves, goggles) due to potential skin/eye irritation.
  • Work in a fume hood to avoid inhalation of fine particles.
  • Store in airtight containers at –20°C, away from light and moisture .

Advanced Research Questions

Q. How can computational methods aid in understanding the compound’s reactivity and electronic properties?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. Compare HOMO-LUMO gaps with experimental UV-Vis data .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide SAR studies. Use software like AutoDock Vina with PyRx .

Q. What strategies optimize catalytic systems for synthesizing this compound with high enantiomeric purity?

  • Methodological Answer :
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) with Pd or Cu catalysts for stereoselective C–N bond formation.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 5 hours to 30 minutes) while maintaining >90% yield .

Q. How can researchers design derivatives of this compound to enhance bioactivity?

  • Methodological Answer :
  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) at the pyridine ring to improve binding affinity to kinase targets .
  • Prodrug Strategies : Convert the –COOH group to esters (e.g., ethyl ester) for increased cell permeability, followed by enzymatic hydrolysis in vivo .

Q. What are the structure-activity relationships (SAR) for modifying substituents on the pyrazole core?

  • Methodological Answer :
  • Pyridine Methyl Group : Removal reduces π-π stacking with aromatic residues in target proteins, lowering activity .
  • Carboxylic Acid Position : Moving the –COOH from C5 to C3 (as in 3-methyl-1H-pyrazole-5-carboxylic acid derivatives) alters hydrogen-bonding interactions and solubility .

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